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molecular formula C7H11Cl3 B8651905 1,1,5-Trichloro-3,3-dimethylpent-1-ene CAS No. 74580-59-9

1,1,5-Trichloro-3,3-dimethylpent-1-ene

Cat. No. B8651905
M. Wt: 201.5 g/mol
InChI Key: AXOLUEXMIKZJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04399309

Procedure details

1,3-Dichloro-3-methyl-butane was reacted with 1,1-dichloroethene in the presence of aluminum chloride in the temperature range between -10° and +5° C. 3,3-Dimethyl-1,1,5-trichloro-1-pentene was thereby obtained and was purified by distillation. 1,1-Dichloro-3,3-dimethyl-1,4-pentadiene was obtained by splitting off hydrogen chloride with quinoline in the temperature range between 200° and 240° C. (See Application Ser. No. 281,614 filed July 9, 1981 now pending, corresponding to German Patent Application No. P 30 29 270.7 of 1.8.1980). ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4](Cl)([CH3:6])[CH3:5].[Cl:8][C:9]([Cl:11])=[CH2:10].[Cl-].[Al+3].[Cl-].[Cl-]>>[CH3:5][C:4]([CH3:6])([CH2:3][CH2:2][Cl:1])[CH:10]=[C:9]([Cl:11])[Cl:8] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
range between -10° and +5° C

Outcomes

Product
Name
Type
product
Smiles
CC(C=C(Cl)Cl)(CCCl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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